![molecular formula C19H21N3O3 B5784737 N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5784737.png)
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide, also known as MPNB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPNB is a member of the benzamide family and has been studied for its ability to modulate various biological pathways. In
Mecanismo De Acción
The exact mechanism of action of N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide is not fully understood. However, it is believed that this compound modulates various biological pathways, including the NF-κB pathway, which is involved in inflammation and cancer, and the PI3K/Akt pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as COX-2 and iNOS.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain, inhibit cancer cell growth, and improve cognitive function. This compound has also been shown to have a neuroprotective effect, reducing neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide has several advantages for use in lab experiments. It is a small molecule, making it easy to synthesize and purify. Additionally, this compound has been shown to have a high degree of selectivity for its target pathways, minimizing off-target effects. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type or tissue being studied.
Direcciones Futuras
There are several potential future directions for research on N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different biological pathways. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for the treatment of various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise as a potential therapeutic agent for the treatment of chronic pain, inflammation, cancer, and neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to modulate various biological pathways. This compound has several advantages for use in lab experiments, including its small size and high degree of selectivity. However, further research is needed to fully understand its effects and potential applications.
Métodos De Síntesis
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide can be synthesized using a multi-step process involving the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate product is then reacted with 4-(4-methyl-1-piperidinyl)aniline in the presence of a base to form this compound. The final product is purified using column chromatography to obtain a high purity product.
Aplicaciones Científicas De Investigación
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, this compound has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-10-12-21(13-11-14)17-8-4-16(5-9-17)20-19(23)15-2-6-18(7-3-15)22(24)25/h2-9,14H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQKVHOYPWTUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-benzylidene-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5784658.png)
![3-methyl-6-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5784662.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5784669.png)
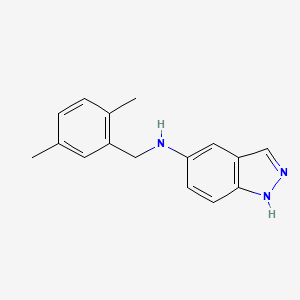
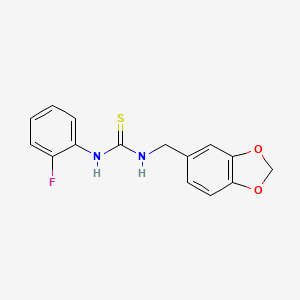
![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5784695.png)
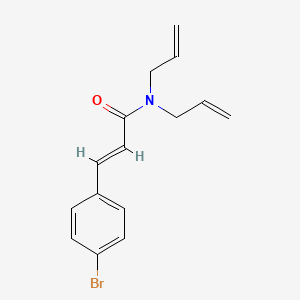
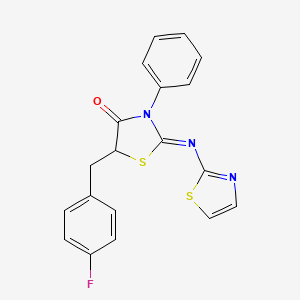

![5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5784740.png)
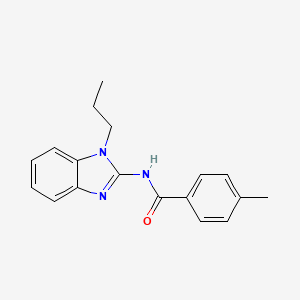
![4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)
![ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B5784763.png)
![2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol](/img/structure/B5784764.png)